See also: Alosetron (has active moiety).
Alosetron hydrochloride
CAS No.: 122852-69-1
Cat. No.: VC21328668
Molecular Formula: C17H19ClN4O
Molecular Weight: 330.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 122852-69-1 |
---|---|
Molecular Formula | C17H19ClN4O |
Molecular Weight | 330.8 g/mol |
IUPAC Name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride |
Standard InChI | InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H |
Standard InChI Key | FNYQZOVOVDSGJH-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Canonical SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Appearance | White to Pale Yellow Solid |
Melting Point | 288-291 °C |
Chemical Properties and Structure
Structural Characteristics
Alosetron hydrochloride has the IUPAC name 5-methyl-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-1-one hydrochloride . It possesses a molecular formula of C17H19ClN4O with an average molecular weight of 330.812 daltons . The compound contains a tetracyclic structure with a pyrido[4,3-b]indole core, which contributes significantly to its receptor binding properties.
Physical and Chemical Properties
The physical and chemical attributes of alosetron hydrochloride influence its pharmaceutical formulation and biological behavior, as detailed in the following table:
Property | Value | Method/Source |
---|---|---|
Water Solubility | 0.439 mg/mL | ALOGPS |
LogP | 1.78 | ALOGPS |
Alternative LogP | 0.98 | Chemaxon |
LogS | -2.8 | ALOGPS |
pKa (Strongest Basic) | 6.48 | Chemaxon |
Hydrogen Acceptor Count | 2 | Chemaxon |
Hydrogen Donor Count | 1 | Chemaxon |
Polar Surface Area | 53.92 Ų | Chemaxon |
Rotatable Bond Count | 2 | Chemaxon |
Number of Rings | 4 | Chemaxon |
These properties indicate that alosetron hydrochloride has moderate water solubility, limited lipophilicity, and favorable bioavailability characteristics that contribute to its pharmacokinetic profile .
Pharmacology
Mechanism of Action
Alosetron hydrochloride functions as a potent and selective antagonist of 5-HT3 receptors, which are ligand-gated cation channels extensively distributed throughout the enteric nervous system in the human gastrointestinal tract . These receptors play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions—processes directly implicated in the pathophysiology of irritable bowel syndrome . By blocking these receptors, alosetron inhibits the activation of non-selective cation channels, thereby modulating the enteric nervous system's function . This inhibition leads to decreased intestinal motility, reduced visceral sensitivity, and alterations in fluid secretion in the intestinal lumen, addressing key symptoms experienced by patients with diarrhea-predominant IBS.
Pharmacokinetics
The pharmacokinetic profile of alosetron hydrochloride has been well-characterized through multiple clinical studies. After oral administration, alosetron demonstrates approximately 60% bioavailability and reaches peak plasma concentrations relatively quickly . The compound has a plasma half-life of approximately 1.5 hours, yet exhibits a pharmacodynamic duration of action that supports twice-daily dosing regimens at doses of 1 mg or higher .
The metabolic pathway of alosetron involves rapid and extensive biotransformation primarily through N-demethylation, hydroxylation, and oxidation . The resulting metabolites, along with the parent compound, are excreted equally through the biliary tract and kidneys . An important pharmacokinetic consideration is the gender difference in drug disposition, with females exhibiting 30-50% higher alosetron concentrations compared to males—a finding that correlates with the observed gender-specific clinical efficacy .
Clinical Applications
Gender-Specific Efficacy
A particularly noteworthy aspect of alosetron's clinical profile is its gender-specific efficacy. Clinical trials have consistently demonstrated that the beneficial effects of alosetron on IBS symptoms are observed almost exclusively in female patients . This gender-specific response correlates with the pharmacokinetic differences mentioned earlier, with females exhibiting 30-50% higher plasma concentrations of alosetron compared to males . This finding has significantly influenced the regulatory approval and clinical use of the drug, restricting its indication to female patients with severe diarrhea-predominant IBS.
Clinical Studies and Research Findings
Phase II and III Trials
Alosetron hydrochloride has been extensively evaluated in rigorous clinical trials. It underwent two large Phase II randomized, double-blinded, placebo-controlled trials followed by Phase III studies that included a four-week observation period after treatment cessation . Dose-response studies identified effective dosages between 1 and 2 mg twice daily .
The Phase III studies, which focused exclusively on females with non-constipated IBS, confirmed these findings, establishing the gender-specific efficacy of the compound . The following table summarizes key efficacy outcomes from the clinical trials:
Study Phase | Population | Dosage | Primary Outcome | Result vs. Placebo |
---|---|---|---|---|
Phase II | Non-constipated IBS patients | 1 mg BID | Adequate relief of pain and discomfort | Significant improvement (females only) |
Phase III | Females with non-constipated IBS | 1 mg BID | Adequate relief of pain and discomfort | Confirmed significant improvement |
Phase III | Females with non-constipated IBS | 1 mg BID | Quality of life measures | Significant improvement |
Quality of Life Impact
Beyond symptom relief, clinical studies have demonstrated that alosetron hydrochloride significantly improves quality of life measures in female patients with diarrhea-predominant IBS . This improvement encompasses multiple dimensions of well-being, including physical functioning, social activities, and psychological well-being, highlighting the compound's comprehensive therapeutic impact on this challenging disorder.
Regulatory History
The regulatory journey of alosetron hydrochloride illustrates the complex balance between therapeutic efficacy and safety considerations in pharmaceutical regulation. Initially approved for the treatment of irritable bowel syndrome, alosetron was voluntarily withdrawn from the US market in November 2000 due to reports of severe adverse effects, including ischemic colitis, bowel obstruction, and rare fatalities .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume